molecular formula C24H19ClF3N5O3S B2732338 (5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-91-2

(5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2732338
CAS No.: 865659-91-2
M. Wt: 549.95
InChI Key: CEOILZSOJRTDGR-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that features a variety of functional groups, including a pyridine ring, a piperazine ring, a chromenone moiety, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps include:

    Synthesis of the pyridine derivative: The pyridine ring is functionalized with a chloro and trifluoromethyl group.

    Formation of the piperazine derivative: The piperazine ring is introduced and functionalized to attach the pyridine derivative.

    Synthesis of the chromenone moiety: The chromenone structure is synthesized separately.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including:

    Reaction temperature and pressure: Controlled to ensure high yield and purity.

    Catalysts and solvents: Selection of appropriate catalysts and solvents to facilitate the reactions.

    Purification methods: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized under specific conditions.

    Reduction: The imidazolidinone core can be reduced to form different derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the chromenone moiety.

    Reduction: Reduced forms of the imidazolidinone core.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its complex structure and functional groups.

    Biological Studies: Investigation of its biological activity and interactions with various biomolecules.

    Industrial Applications: Use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound allow it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

The uniqueness of (5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N5O3S/c25-17-10-15(24(26,27)28)11-29-21(17)32-7-5-31(6-8-32)13-33-22(35)18(30-23(33)37)9-14-12-36-19-4-2-1-3-16(19)20(14)34/h1-4,9-12H,5-8,13H2,(H,30,37)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOILZSOJRTDGR-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.